1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol
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Overview
Description
1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazoloquinazoline core, which is known for its significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL typically involves a multi-step process. One common method includes the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. This reaction is facilitated by the use of potassium carbonate (K₂CO₃) as a base and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant . The process results in the formation of functionalized pyrazoloquinazolines through a tandem [3+2]-cycloaddition, detosylation, and oxidative aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: DDQ is commonly used as an oxidant.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of more aromatic and stable compounds .
Scientific Research Applications
1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolothiazoles: These compounds also contain a pyrazole ring and are known for their pharmacological properties.
Uniqueness
1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL is unique due to its specific substitution pattern and the presence of a naphthol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C21H17N3O/c1-13-12-18-16-8-4-5-9-17(16)22-21(24(18)23-13)20-15-7-3-2-6-14(15)10-11-19(20)25/h2-12,21-22,25H,1H3 |
InChI Key |
QTGBBSHOQWLIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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